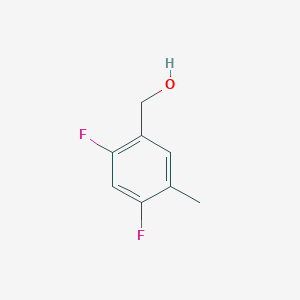

(2,4-Difluoro-5-methylphenyl)methanol

Description

Properties

IUPAC Name |

(2,4-difluoro-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVLGPFATXCWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666681 | |

| Record name | (2,4-Difluoro-5-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315204-46-7 | |

| Record name | (2,4-Difluoro-5-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of (2,4-Difluoro-5-methylphenyl)methanol: A Key Building Block for Advanced Research

Abstract

This technical guide provides a detailed and robust methodology for the synthesis and comprehensive characterization of (2,4-Difluoro-5-methylphenyl)methanol. This fluorinated benzyl alcohol derivative is a valuable building block in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by its fluorine and methyl substituents. The synthesis is achieved through the selective reduction of 2,4-difluoro-5-methylbenzaldehyde using sodium borohydride, a mild and efficient process. This document outlines the underlying chemical principles, a step-by-step experimental protocol, and a multi-technique analytical workflow for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for the preparation and validation of this important chemical intermediate.

Introduction: The Significance of Fluorinated Aromatics

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, fluorinated building blocks are in high demand.

This compound serves as a critical intermediate, providing a versatile scaffold for the synthesis of more complex target molecules. The difluoro-substitution pattern, combined with the methyl group, offers a unique electronic and steric profile for molecular design. The primary alcohol functional group provides a convenient handle for a wide array of subsequent chemical transformations, such as esterification, etherification, oxidation, or conversion to a leaving group for nucleophilic substitution.

This guide focuses on the most direct and reliable synthetic route to this compound: the chemoselective reduction of the corresponding aldehyde, 2,4-difluoro-5-methylbenzaldehyde.

Synthesis Methodology: From Aldehyde to Alcohol

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The chosen method employs sodium borohydride (NaBH₄) due to its excellent functional group tolerance, operational simplicity, and superior safety profile compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).

Principle of the Reaction: Hydride Reduction

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride serves as a convenient source of nucleophilic hydride. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which not only dissolves the reactants but also serves as the proton source to neutralize the resulting alkoxide intermediate in the final step.

The overall reaction proceeds in two main stages:

-

Nucleophilic Attack: The [BH₄]⁻ anion delivers a hydride to the carbonyl carbon, breaking the C=O π-bond and forming a tetracoordinate borate-alkoxide complex.

-

Protonation/Work-up: Subsequent addition of water or a mild acid protonates the alkoxide to yield the final primary alcohol product, this compound.

This method is highly chemoselective, meaning it reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or nitro groups that might be present in more complex substrates.[2][3]

Synthesis Workflow Diagram

Caption: A step-by-step flowchart for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 2,4-Difluoro-5-methylbenzaldehyde | ≥98% | Sigma-Aldrich, TCI |

| Sodium borohydride (NaBH₄) | ≥98%, powder | Acros Organics |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS Grade | VWR |

| Deionized Water (H₂O) | - | - |

| Saturated Sodium Chloride (brine) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |

| Hydrochloric Acid (HCl) | 1 M solution | - |

| Silica Gel | 60 Å, 230-400 mesh | - |

| TLC Plates | Silica gel 60 F₂₅₄ | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoro-5-methylbenzaldehyde (5.00 g, 32.0 mmol).

-

Dissolution: Add anhydrous methanol (80 mL) and stir until the aldehyde is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reduction: While stirring vigorously, slowly add sodium borohydride (0.73 g, 19.2 mmol) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates completion.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl (approx. 20 mL) until gas evolution ceases and the pH is slightly acidic. Trustworthiness Note: This step neutralizes the reaction and destroys any excess NaBH₄.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and saturated brine (1 x 50 mL).[4] Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford the pure this compound.

Comprehensive Characterization

Structural confirmation and purity assessment are paramount. The following techniques provide orthogonal data to validate the identity of the synthesized compound.

Characterization Logic Diagram

Caption: A logical diagram illustrating how different analytical techniques confirm the product's structure.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][6][7]

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | t (dd) | 1H | Ar-H (H-6) |

| ~ 6.80 | t (dd) | 1H | Ar-H (H-3) |

| ~ 4.70 | s | 2H | -CH ₂-OH |

| ~ 2.25 | s | 3H | Ar-CH ₃ |

| ~ 1.80 (variable) | br s | 1H | -CH₂-OH |

| Note: Aromatic proton signals will exhibit complex splitting due to both H-H and H-F coupling. |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 161 (dd) | C -F (C-2, C-4) |

| ~ 130 (d) | C -Ar |

| ~ 125 (d) | C -Ar |

| ~ 112 (dd) | C -Ar |

| ~ 58.5 | -C H₂-OH |

| ~ 14.0 | Ar-C H₃ |

| Note: Carbons attached to or near fluorine atoms will appear as doublets or doublets of doublets with characteristic C-F coupling constants. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a thin film or KBr pellet.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol)[8][9][10] |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |

| 1620 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1250 - 1000 | Strong | C-F stretch and C-O stretch (alcohol)[8][11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Interpretation |

| 158.06 | Molecular Ion Peak [M]⁺, corresponding to C₈H₈F₂O |

| 141 | [M - OH]⁺, loss of hydroxyl radical |

| 140 | [M - H₂O]⁺, loss of water (common for alcohols) |

| 127 | [M - CH₂OH]⁺, loss of the hydroxymethyl group |

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound via the sodium borohydride reduction of its corresponding aldehyde. The causality-driven protocol and comprehensive characterization workflow provide researchers with a self-validating system to produce and confirm this high-value chemical intermediate. The straightforward nature of the synthesis, coupled with the detailed analytical data, ensures that scientists in drug discovery and related fields can confidently prepare this building block for their research endeavors.

References

-

Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan. [Link]

-

Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. PrepMate. [Link]

-

IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... ResearchGate. [Link]

-

IR Spectrum of Benzyl Alcohol(?). Reddit. [Link]

-

Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses. [Link]

-

(2,5-Difluoro-4-methoxyphenyl)(phenyl)methanol. PubChem. [Link]

-

(2,6-difluoro-4-methylphenyl)-phenylmethanol. PubChem. [Link]

-

(2,5-Difluoro-[1,1'-biphenyl]-4-yl)methanol. PubChem. [Link]

-

(2-fluoro-5-methylphenyl)methanol. ChemSynthesis. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. [Link]

-

2,4-difluoro-5-methylbenzaldehyde (C8H6F2O). PubChemLite. [Link]

-

This compound, 98% Purity, C8H8F2O, 1 gram. CP Lab Safety. [Link]

-

Reduction of aldehydes and ketones. Chemguide. [Link]

-

Benzaldehydes: from nitro to hydroxy in one step! Hive Chemistry Discourse. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Benzenemethanol, 3,4-difluoro-. NIST WebBook. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. J. Org. Chem. 2010, 75, 24, 8481–8484. [Link]

-

Formation of alcohols using hydride reducing agents. Khan Academy. [Link]

-

(5-Fluoro-2-methylphenyl)(phenyl)methanol. PubChem. [Link]

-

Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. [Link]

-

(5-bromo-2,4-difluoro-phenyl)-(3-fluoro-phenyl)-methanol. LookChem. [Link]

-

Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. PMC - NIH. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Khan Academy [khanacademy.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. epfl.ch [epfl.ch]

- 7. chem.washington.edu [chem.washington.edu]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. proprep.com [proprep.com]

- 10. Benzyl alcohol(100-51-6) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2,4-Difluoro-5-methylphenyl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluoro-5-methylphenyl)methanol is a fluorinated aromatic alcohol that serves as a critical building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties.[1][2] Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications of this compound, offering valuable insights for its use in research and development. The presence of two fluorine atoms and a methyl group on the phenyl ring creates a unique electronic and steric environment, making this compound a valuable intermediate for the synthesis of novel therapeutic agents and advanced materials.[4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 315204-46-7 | CP Lab Safety |

| Molecular Formula | C₈H₈F₂O | CP Lab Safety |

| Molecular Weight | 158.14 g/mol | CP Lab Safety |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Sparingly soluble in water (predicted). | Inferred from structural similarity |

Spectroscopic and Analytical Profile

Detailed experimental spectra for this compound are not widely published. However, a thorough understanding of spectroscopic principles allows for the reliable prediction of its spectral characteristics. These predictions are invaluable for researchers in confirming the identity and purity of synthesized or procured material.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and methyl protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Ar-H (position 3) | 7.1 - 7.3 | d (doublet) | J(H,F) ≈ 8-10 |

| Ar-H (position 6) | 6.8 - 7.0 | d (doublet) | J(H,F) ≈ 8-10 |

| -CH₂ OH | 4.6 - 4.8 | s (singlet) | |

| -CH₃ | 2.2 - 2.4 | s (singlet) | |

| -OH | Variable | br s (broad singlet) |

Predictions are based on standard chemical shift values and the known effects of fluorine substitution on aromatic rings.[5][6]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the influence of the fluorine substituents, with carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).

| Carbon | Predicted Chemical Shift (ppm) |

| C -OH (benzylic) | 60 - 65 |

| C -F (position 2) | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |

| C -F (position 4) | 155 - 159 (d, ¹JCF ≈ 240-250 Hz) |

| C -CH₃ (position 5) | 120 - 125 |

| C -H (position 3) | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

| C -H (position 6) | 110 - 115 (d, ²JCF ≈ 20-25 Hz) |

| C -CH₂OH (position 1) | 130 - 135 (dd, JCF ≈ 5-10 Hz) |

| -C H₃ | 15 - 20 |

Predicted chemical shifts and coupling constants are based on data from similar fluorinated aromatic compounds.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, aromatic, and C-F bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-O stretch (alcohol) | 1000 - 1200 | Strong |

| C-F stretch | 1100 - 1300 | Strong |

The broadness of the O-H stretch is due to hydrogen bonding.[9][10][11][12][13]

Mass Spectrometry

The mass spectrum (electron ionization) of this compound is expected to show a molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (-17) to form a stable benzylic cation, and the loss of water (-18).[14]

Predicted Fragmentation Pathways:

-

m/z 158 : Molecular ion [C₈H₈F₂O]⁺

-

m/z 141 : Loss of -OH [C₈H₇F₂]⁺

-

m/z 140 : Loss of H₂O [C₈H₆F₂]⁺

-

m/z 127 : Loss of -CH₂OH [C₇H₅F₂]⁺

Synthesis and Reactivity

A plausible and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde or carboxylic acid.

Proposed Synthetic Route

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soci.org [soci.org]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. wiserpub.com [wiserpub.com]

- 8. CASPRE [caspre.ca]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. proprep.com [proprep.com]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. researchgate.net [researchgate.net]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

A Spectroscopic Guide to (2,4-Difluoro-5-methylphenyl)methanol: An In-depth Technical Analysis

Introduction

The structural formula of (2,4-Difluoro-5-methylphenyl)methanol is presented below:

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Ar-H (H-3) | ~7.1 - 7.3 | Doublet of doublets (dd) | JH-F(4) ≈ 8-10, JH-H(6) ≈ 2-3 |

| Ar-H (H-6) | ~6.8 - 7.0 | Doublet of doublets (dd) | JH-F(4) ≈ 4-6, JH-H(3) ≈ 2-3 |

| CH ₂OH | ~4.7 | Singlet (or Triplet if coupled to OH) | - |

| CH ₃ | ~2.3 | Singlet | - |

| OH | Variable (typically ~1.5 - 4.0) | Broad Singlet | - |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns of the aromatic protons, which are coupled to both each other and the fluorine atoms. The use of a standard deuterated solvent like CDCl₃ is common for organic molecules, but DMSO-d₆ can be beneficial for observing the hydroxyl proton as a distinct, exchange-broadened signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine substituents due to large C-F coupling constants.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |

| C -1 | ~125 - 130 | Doublet of doublets (dd) | JC-F(2) ≈ 15-20, JC-F(4) ≈ 3-5 |

| C -2 | ~160 - 165 | Doublet of doublets (dd) | JC-F(2) ≈ 240-250, JC-F(4) ≈ 10-15 |

| C -3 | ~115 - 120 | Doublet (d) | JC-F(2) ≈ 20-25 |

| C -4 | ~158 - 162 | Doublet of doublets (dd) | JC-F(4) ≈ 245-255, JC-F(2) ≈ 12-17 |

| C -5 | ~120 - 125 | Doublet (d) | JC-F(4) ≈ 20-25 |

| C -6 | ~110 - 115 | Doublet (d) | JC-F(2) ≈ 3-5 |

| C H₂OH | ~60 - 65 | Singlet | - |

| C H₃ | ~15 - 20 | Singlet | - |

Trustworthiness of Protocols: The described NMR protocols are standard in the field of organic chemistry and provide a self-validating system. The observation of the expected multiplicities and coupling constants for the fluorinated aromatic ring serves as an internal confirmation of the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background correction on the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.[1][2]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, CH₂ and CH₃) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-O Stretch (primary alcohol) | 1000 - 1075 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Authoritative Grounding: The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding between the alcohol molecules.[3] The exact position of this band can be sensitive to the concentration and physical state of the sample. The strong C-F stretching vibrations are characteristic of fluorinated aromatic compounds.

Sources

An In-depth Technical Guide to the Solubility of (2,4-Difluoro-5-methylphenyl)methanol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (2,4-Difluoro-5-methylphenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple listing of data, offering insights into the underlying physicochemical principles that govern its solubility and providing a robust experimental framework for its determination.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a fluorinated aromatic alcohol with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for several critical stages of drug development, including:

-

Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics, yield, and purity.

-

Crystallization and Purification: Solubility data is essential for developing efficient crystallization processes to isolate and purify the compound.

-

Formulation: For an API to be effective, it must be formulated in a manner that ensures appropriate bioavailability, which is often dictated by its solubility.

-

Chromatography: Selecting the appropriate mobile phase in chromatographic separations relies on understanding the differential solubility of the target compound and its impurities.

This guide will provide the foundational knowledge to intelligently select solvents and design experiments to quantify the solubility of this compound.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure and physicochemical properties.

Physicochemical Properties of this compound

Key structural features influencing solubility include:

-

Aromatic Ring: The phenyl group is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[4] This will promote solubility in polar, protic solvents.

-

Difluoro Substitution: The two fluorine atoms are highly electronegative, creating strong dipole moments and increasing the overall polarity of the molecule. They can also act as weak hydrogen bond acceptors.

-

Methyl Group (-CH3): This is a nonpolar, hydrophobic group that will contribute to solubility in nonpolar solvents.

Based on this structure, this compound can be classified as a moderately polar compound with both hydrogen bonding capabilities and nonpolar regions.

The Role of the Solvent

The choice of solvent is critical. Solvents can be broadly categorized based on their polarity (polar vs. nonpolar) and their ability to donate a proton (protic vs. aprotic).[5]

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents can engage in hydrogen bonding and have high dielectric constants.[5][6] They are likely to be effective at solvating the hydroxyl group of the target molecule.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) These solvents have significant dipole moments but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and primarily interact through weaker van der Waals forces.

A summary of common organic solvents and their relative polarities is provided in Table 1.

Table 1: Properties of Common Organic Solvents

| Solvent | Formula | Relative Polarity | Dielectric Constant |

| Hexane | C6H14 | 0.009 | 1.88 |

| Toluene | C7H8 | 0.099 | 2.38 |

| Diethyl Ether | C4H10O | 0.117 | 4.34 |

| Tetrahydrofuran (THF) | C4H8O | 0.207 | 7.58 |

| Ethyl Acetate | C4H8O2 | 0.228 | 6.02 |

| Dichloromethane | CH2Cl2 | 0.309 | 9.08 |

| Acetone | C3H6O | 0.355 | 20.7 |

| Acetonitrile | C2H3N | 0.460 | 37.5 |

| Ethanol | C2H5OH | 0.654 | 24.5 |

| Methanol | CH3OH | 0.762 | 32.7 |

| Water | H2O | 1.000 | 80.1 |

Data compiled from various sources.[7][8]

Solubility Prediction for this compound

Based on the "like dissolves like" principle, we can make the following predictions:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and THF, due to the presence of the hydroxyl group and the overall polarity imparted by the fluorine atoms.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as dichloromethane and ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents like hexane and toluene, as the polar functional groups will not be effectively solvated.

The following diagram illustrates the key intermolecular interactions that will govern the solubility of this compound in a polar protic solvent.

Caption: Intermolecular forces in solubility.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for accurate solubility data. The following section outlines a robust experimental protocol.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[1]

Caption: Shake-flask solubility determination workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sampling and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Data Interpretation and Presentation

The experimentally determined solubility data should be compiled into a clear and concise format for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Nonpolar | Low | < 1 |

| Toluene | Nonpolar | Low | 5 - 10 |

| Dichloromethane | Polar Aprotic | Moderate | 50 - 100 |

| Acetone | Polar Aprotic | High | > 200 |

| Methanol | Polar Protic | High | > 200 |

Conclusion and Recommendations

This guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. The molecular structure suggests a preference for polar solvents, a prediction that can be confirmed and quantified using the provided experimental protocol.

For researchers in pharmaceutical development, it is recommended to:

-

Perform solubility screening across a range of solvents with varying polarities to build a comprehensive solubility profile.

-

Investigate the effect of temperature on solubility, as this is critical for crystallization process development.

-

Utilize the generated data to optimize reaction conditions, purification strategies, and formulation development.

By combining theoretical understanding with rigorous experimental methodology, a clear and actionable picture of the solubility of this compound can be established, facilitating its successful application in the synthesis of novel therapeutics.

References

- VertexAI Search. (2022). Comparison of the polarity of organic solvents.

- VertexAI Search. (n.d.). Polarity of Solvents.

- Frontier, A. (2026). Solvents and Polarity. University of Rochester.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (2014). How do you distinguish the polarity of organic solvent?.

- Unknown. (n.d.).

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177802328, (2,6-difluoro-4-methylphenyl)-phenylmethanol.

- Chemistry LibreTexts. (2022). 7.6: Hydrogen Bonding.

- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. (2,6-Difluoro-4-methylphenyl)-phenylmethanol | C14H12F2O | CID 177802328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Properties of Solvents Used in Organic Chemistry [murov.info]

Unlocking the Therapeutic Potential of the (2,4-Difluoro-5-methylphenyl)methanol Scaffold: A Medicinal Chemistry Perspective

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for transforming promising molecules into effective drugs.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] Judicious fluorination can enhance metabolic stability, modulate acidity (pKa), improve membrane permeability, and increase binding affinity to target proteins.[3][6]

This guide focuses on the (2,4-Difluoro-5-methylphenyl)methanol scaffold, a structure that, while not extensively documented in public literature for its specific biological activities, holds significant therapeutic potential precisely because of its fluorinated aromatic core. The presence of two fluorine atoms on the phenyl ring suggests inherent metabolic stability and offers unique electronic properties that can be exploited for targeted drug design. This document serves as a technical primer for researchers looking to explore this scaffold, outlining its synthetic rationale, proposing potential biological activities based on related structures, and providing detailed protocols for its initial biological evaluation.

The Mechanistic Impact of Fluorine on Drug Properties

The decision to incorporate fluorine is a strategic one, aimed at overcoming common drug development hurdles. Its effects are multifaceted:

-

Blocking Metabolic Oxidation: A primary reason for drug failure is rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes in the liver. A common metabolic route is the hydroxylation of aromatic rings. Placing a stable C-F bond at a potential "metabolic hot spot" effectively blocks this pathway, increasing the drug's half-life and bioavailability.[7][8] The difluoro-substitution pattern on the target scaffold makes the aromatic ring particularly resistant to such oxidation.

-

Modulating Acidity and Basicity: Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[1] This modulation can be critical for optimizing a drug's solubility, cell permeability, and interaction with its biological target at physiological pH.

-

Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak C-F···H-N hydrogen bonds. These interactions can increase the potency and selectivity of a drug candidate.[4]

-

Conformational Control: The introduction of fluorine can alter the preferred conformation (shape) of a molecule, potentially locking it into a bioactive state that is more favorable for binding to its target.[1]

Caption: Fluorine atoms can act as metabolic shields on aromatic rings.

General Synthesis of the this compound Core

The synthesis of fluorinated benzyl alcohols is typically achieved through the reduction of the corresponding benzaldehyde or benzoic acid derivative. These precursors can often be sourced commercially or synthesized through established aromatic chemistry routes. A common and reliable laboratory-scale method involves the use of a reducing agent like sodium borohydride.

Example Synthetic Workflow

Caption: Generalized workflow for synthesizing the core scaffold.

Hypothesized Biological Activities and Initial Screening Strategy

While direct data is limited, the structural motifs within the this compound scaffold allow for informed hypotheses about its potential biological activities. The 2,4-difluorophenyl group is a component of several known antifungal agents[9] and other bioactive molecules, including FtsZ inhibitors with antibacterial properties.[10] Therefore, initial screening should logically focus on two broad areas: anticancer (cytotoxicity) and antimicrobial activity.

A typical high-level screening cascade would proceed as follows:

-

Primary Screening: Assess general cytotoxicity against a panel of human cancer cell lines to identify any potential anticancer activity.

-

Secondary Screening: Concurrently, screen the compound against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum.

-

Mechanism of Action / Lead Optimization: If activity is confirmed in either screen, subsequent studies would focus on identifying the molecular target and synthesizing derivatives to establish a Structure-Activity Relationship (SAR).

Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies for conducting the proposed primary screens.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.

A. Reagent and Material Preparation

-

Cell Lines: Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast).

-

Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.

-

Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.

-

Test Compound: Prepare a 10 mM stock solution of this compound derivative in DMSO.

B. Step-by-Step Procedure

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment:

-

Perform serial dilutions of the 10 mM stock solution in culture medium to achieve final concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25, 0 µM).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.

-

Controls: Include wells with "medium only" (blank), "cells + medium with DMSO vehicle" (negative control), and "cells + a known cytotoxic agent" (positive control).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 4 hours. Purple formazan crystals should become visible within the cells under a microscope.

-

Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

C. Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This protocol is based on CLSI (Clinical and Laboratory Standards Institute) guidelines.[14]

A. Reagent and Material Preparation

-

Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) reference strains (e.g., ATCC strains).

-

Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Sterile saline or PBS.

-

Test Compound: 1 mg/mL stock solution in a suitable solvent (e.g., DMSO).

B. Step-by-Step Procedure

-

Compound Dilution:

-

In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the test compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh agar plate, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Data Presentation

Quantitative data from these initial screens should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

| Compound Derivative | HeLa | A549 | MCF-7 |

| Parent Scaffold | >100 | >100 | >100 |

| Derivative A | 55.2 | 78.1 | 45.3 |

| Derivative B | 12.5 | 21.7 | 9.8 |

| Doxorubicin (Control) | 0.8 | 1.1 | 0.5 |

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Compound Derivative | S. aureus | E. coli | C. albicans |

| Parent Scaffold | >128 | >128 | >128 |

| Derivative C | 16 | 64 | 32 |

| Derivative D | 4 | >128 | 8 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for novel drug discovery. Its inherent fluorination provides a strong rationale for its potential as a metabolically robust core structure. The logical first steps in evaluating this potential involve foundational screening for cytotoxicity and antimicrobial activity, for which detailed and reliable protocols have been provided.

Positive results from these initial assays would warrant a significant expansion of the research program, including:

-

Synthesis of a Derivative Library: To systematically probe the structure-activity relationship (SAR), modifications would be made to the benzylic alcohol (e.g., conversion to ethers, esters, or amines) and the methyl group.

-

Advanced Mechanistic Studies: Identifying the specific cellular target or pathway through which an active compound exerts its effect.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds in preclinical models.

By leveraging the principles of medicinal chemistry and employing a systematic screening approach, researchers can effectively unlock the therapeutic potential hidden within the this compound scaffold.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies Website. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article. Pharmaceutical Biology. [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. [Link]

-

ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

ResearchGate. A new synthetic route to polyfluorobenzyl alcohol. ResearchGate. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

National Center for Biotechnology Information. Metabolism and Toxicity of Fluorine Compounds. NCBI PMC. [Link]

- Google Patents. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.

-

Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

ResearchGate. Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol... ResearchGate. [Link]

- Google Patents. EP1059280A2 - Process for the preparation of benzyl alcohols and their use.

-

National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

APEC. Antimicrobial Susceptibility Testing. apec.org. [Link]

-

Clinical Microbiology and Antimicrobial Chemotherapy. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. cmac.smolensk.ru. [Link]

-

WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

PubMed. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. PubMed. [Link]

-

ResearchGate. Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. ResearchGate. [Link]

-

Dovepress. Evaluation of the biological activity of novel monocationic fluoroaryl. DDDT. [Link]

-

PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. clyte.tech [clyte.tech]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. apec.org [apec.org]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

The Emergence of a Key Fluorinated Building Block: A Technical Guide to (2,4-Difluoro-5-methylphenyl)methanol

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively impart profound effects on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate pKa values, thereby influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. It is within this context that (2,4-Difluoro-5-methylphenyl)methanol has emerged as a pivotal structural motif and a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and critical applications of this fluorinated benzyl alcohol derivative, tailored for researchers, scientists, and professionals in drug development.

Synthetic Pathways and Methodologies

While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the scientific literature, its synthesis is logically derived from its aldehyde precursor, 2,4-difluoro-5-methylbenzaldehyde. This common synthetic strategy, the reduction of an aldehyde to a primary alcohol, is a fundamental transformation in organic chemistry.

Conceptual Synthetic Workflow

The synthesis of this compound is most efficiently achieved through the reduction of 2,4-difluoro-5-methylbenzaldehyde. This precursor is commercially available and serves as the key starting material. The transformation is typically accomplished using a mild reducing agent to ensure the selective reduction of the aldehyde functionality without affecting the fluorinated aromatic ring.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 2,4-Difluoro-5-methylbenzaldehyde

The following protocol outlines a standard laboratory procedure for the synthesis of this compound from its corresponding aldehyde. This method is based on well-established chemical principles for aldehyde reduction.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,4-Difluoro-5-methylbenzaldehyde | C₈H₆F₂O | 156.13 | 10.0 g (64.05 mmol) | Starting material |

| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 2.91 g (76.86 mmol) | Reducing agent |

| Methanol (MeOH) | CH₃OH | 32.04 | 150 mL | Solvent |

| Deionized Water | H₂O | 18.02 | As needed | For workup |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Drying agent |

| Hydrochloric Acid (HCl), 1 M | HCl | 36.46 | As needed | For quenching |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (64.05 mmol) of 2,4-difluoro-5-methylbenzaldehyde in 150 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 2.91 g (76.86 mmol) of sodium borohydride to the cooled solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until the effervescence ceases. This step neutralizes the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add 100 mL of deionized water and extract the product with diethyl ether (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or a low-melting solid.

-

Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel.

Application in Pharmaceutical Synthesis: A Key Intermediate for Lifitegrast

The significance of this compound as a building block is prominently illustrated in its role in the synthesis of Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[1] Lifitegrast is an FDA-approved medication for the treatment of the signs and symptoms of dry eye disease.[1]

The synthesis of Lifitegrast involves the coupling of several key intermediates, and the structural integrity of the final molecule relies on the precise architecture of these precursors. While the complete synthesis of Lifitegrast is a multi-step process, this compound is a precursor to one of the critical fragments of the drug. Although the search results do not provide a direct synthetic step from the alcohol, its aldehyde precursor is a key component. The alcohol can be readily converted to a halide (e.g., a benzyl bromide) for subsequent coupling reactions.

Logical Progression to a Lifitegrast Intermediate

The conversion of this compound to a more reactive species, such as the corresponding benzyl bromide, is a standard and logical step in a multi-step synthesis. This transformation prepares the fragment for nucleophilic substitution or cross-coupling reactions.

Caption: Plausible synthetic route to a key Lifitegrast intermediate.

The incorporation of the 2,4-difluoro-5-methylphenyl moiety is crucial for the biological activity of Lifitegrast. The fluorine atoms can participate in favorable interactions with the target protein and enhance the metabolic stability of the molecule, leading to a more effective and durable therapeutic agent.

Conclusion: A Versatile and Indispensable Building Block

This compound, while not a widely known compound in its own right, exemplifies the critical role of specialized, fluorinated intermediates in modern pharmaceutical development. Its straightforward synthesis from the corresponding aldehyde and its integral role as a precursor to key fragments of complex drugs like Lifitegrast underscore its importance. For researchers and scientists in the field, understanding the synthesis and application of such building blocks is essential for the design and development of the next generation of therapeutics. The strategic use of fluorinated motifs, as seen in this compound, will undoubtedly continue to be a driving force in the quest for safer and more effective medicines.

References

- Jiang, G.-L., Wang, X.-K., Xiao, X.-F., & Liu, Y. (2023). An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts, 5(03), e153-e160.

-

ResearchGate. (n.d.). The synthesis route of two key intermediates and lifitegrast. Retrieved from [Link]

- Zhang, Y., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Bioorganic & Medicinal Chemistry, 56, 116618.

- Wu, M.-C., & Hsiao, T.-Y. (2019).

- Nichol, M. F., Limon, L., & Read de Alaniz, J. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59.

- (2017). Ointment. WO 2017/115780 A1.

- Whitlock, H. W., & Hanauer, R. (1968). The Synthesis of Octaethylporphyrin. Organic Syntheses, 48, 127.

-

ResearchGate. (n.d.). Zhong et. al synthesis of Lifitegrast. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Retrieved from [Link]

- Angeli, R., & Possenti, M. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)

- Punda, P., Ritzen, B., & De Lange, B. (2020). Process for the preparation of a pharmaceutical agent. EP 4023644 A1.

- (2023).

- (1979). Method of preparing 2,4-difluoroaniline. EP 0001825 A1.

- Donnenfeld, E. D., et al. (2016). Safety of Lifitegrast Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study. Cornea, 35(6), 741-748.

-

Nomura, S., et al. (2007). Patent No.. Retrieved from [Link]

- Donnenfeld, E. D., et al. (2016). Safety of Lifitegrast Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study. Cornea, 35(6), 741-748.

- Abidi, S. L. (2019). Lifitegrast: a novel drug for patients with dry eye disease. Journal of Ocular Pharmacology and Therapeutics, 35(4), 196-203.

- Dhanda, A., et al. (2022).

-

ResearchGate. (n.d.). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. Retrieved from [Link]

Sources

The Strategic Utility of (2,4-Difluoro-5-methylphenyl)methanol in Modern Organic Synthesis: A Technical Guide

Introduction: The Growing Importance of Fluorinated Building Blocks

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating a compound's physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the plethora of fluorinated building blocks, substituted benzyl alcohols represent a versatile and highly valuable class of intermediates. This guide provides an in-depth technical overview of (2,4-Difluoro-5-methylphenyl)methanol, a key building block whose specific substitution pattern offers a unique combination of electronic and steric properties, making it a strategic component in the synthesis of complex molecular architectures, particularly in the realm of active pharmaceutical ingredients (APIs).[2]

This document will delve into the synthesis, key chemical transformations, and practical applications of this compound, providing researchers, scientists, and drug development professionals with the necessary insights and detailed protocols to effectively utilize this important synthetic intermediate.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a building block's intrinsic properties is paramount for its effective application in synthesis. The arrangement of the substituents on the phenyl ring of this compound dictates its reactivity and influences the properties of the molecules it helps to construct.

| Property | Value | CAS Number |

| Molecular Formula | C₈H₈F₂O | 315204-46-7[3] |

| Molecular Weight | 158.15 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, THF, and other common organic solvents. |

The two fluorine atoms at positions 2 and 4 significantly lower the pKa of the aromatic protons and influence the electron density of the ring, while the methyl group at position 5 introduces a lipophilic and sterically defined element. The benzylic hydroxyl group is the primary site of reactivity, serving as a handle for a wide array of chemical transformations.

Synthesis of this compound: A Validated Protocol

The most direct and efficient route to this compound is the reduction of its corresponding aldehyde, 2,4-Difluoro-5-methylbenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.

Experimental Protocol: Reduction of 2,4-Difluoro-5-methylbenzaldehyde

Objective: To synthesize this compound via the sodium borohydride reduction of 2,4-Difluoro-5-methylbenzaldehyde.

Materials:

-

2,4-Difluoro-5-methylbenzaldehyde (CAS: 315204-36-5)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Difluoro-5-methylbenzaldehyde (10.0 g, 64.05 mmol) in anhydrous methanol (100 mL).

-

Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.45 g, 38.43 mmol, 0.6 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic, and careful control of the addition rate is crucial to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates the completion of the reaction.

-

Quenching: Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (50 mL) while maintaining the temperature below 15 °C. This step neutralizes the excess borohydride and the resulting borate esters. Effervescence will be observed.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product as a white solid.

Expected Yield: 85-95%

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Key Chemical Transformations and Applications

The synthetic utility of this compound lies in the reactivity of its benzylic hydroxyl group. This functional group can be readily converted into a variety of other functionalities, making it a versatile building block for the construction of more complex molecules.

Conversion to 1-(Chloromethyl)-2,4-difluoro-5-methylbenzene

A common and highly useful transformation is the conversion of the benzyl alcohol to the corresponding benzyl chloride. This is typically achieved using thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or DMF.[4] The resulting 1-(chloromethyl)-2,4-difluoro-5-methylbenzene is a potent electrophile, readily undergoing nucleophilic substitution reactions.

Experimental Protocol: Chlorination with Thionyl Chloride

Objective: To synthesize 1-(chloromethyl)-2,4-difluoro-5-methylbenzene from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous (optional, as catalyst)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (5.0 g, 31.6 mmol) in anhydrous dichloromethane (50 mL).

-

Addition of Thionyl Chloride: To the stirred solution, add thionyl chloride (3.4 mL, 47.4 mmol, 1.5 equivalents) dropwise at room temperature. A catalytic amount of anhydrous pyridine (2-3 drops) can be added to accelerate the reaction.

-

Reaction: Gently heat the reaction mixture to reflux (around 40 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (100 g).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product, 1-(chloromethyl)-2,4-difluoro-5-methylbenzene, can be purified by vacuum distillation if necessary.

Ether Synthesis via Williamson Ether Synthesis or Mitsunobu Reaction

The hydroxyl group of this compound can be alkylated to form ethers. The Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide, is a standard method. Alternatively, for more sensitive substrates or when stereochemical inversion is desired at a chiral center, the Mitsunobu reaction provides a powerful option.[5][6]

Conceptual Application: Mitsunobu Reaction

The Mitsunobu reaction allows for the O-alkylation of this compound with a variety of acidic pronucleophiles (pKa < 15), such as phenols or carboxylic acids, under mild, neutral conditions.[7] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for this achiral substrate.

General Reaction Scheme:

Where R-OH is the acidic nucleophile, PPh₃ is triphenylphosphine, and DIAD is diisopropyl azodicarboxylate.

Case Study: Application in the Synthesis of a Kinase Inhibitor

A compelling example of the utility of this compound is found in the patent literature for the synthesis of novel kinase inhibitors.[8][9] In a key step, the alcohol is used to introduce the 2,4-difluoro-5-methylbenzyl moiety into a heterocyclic core, a common strategy in the design of kinase inhibitors where this group can occupy a specific pocket in the ATP-binding site.

Reaction Scheme from Patent WO 2011/116267 A1:

The patent describes the synthesis of a pyrimidinone-based kinase inhibitor. In one of the final steps, a hydroxyl-substituted pyrimidinone intermediate is coupled with a derivative of this compound. While the patent may use the corresponding chloride, the principle of using the difluoro-methylphenyl moiety is clearly demonstrated.

Caption: Coupling reaction utilizing the 2,4-difluoro-5-methylbenzyl moiety.

This example underscores the importance of this compound as a precursor to a key structural fragment in a medicinally relevant molecule. The 2,4-difluoro substitution pattern can enhance binding affinity through favorable interactions with the target protein, while the methyl group can provide advantageous steric and lipophilic properties.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.1-7.3 (m, 1H): Aromatic proton coupled to fluorine.

-

δ 6.8-7.0 (m, 1H): Aromatic proton coupled to fluorine.

-

δ 4.65 (s, 2H): Benzylic CH₂ protons.

-

δ 2.25 (s, 3H): Methyl protons.

-

δ 1.8-2.2 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

¹³C NMR (101 MHz, CDCl₃):

-

δ 155-165 (dd): Aromatic carbons attached to fluorine (large C-F coupling constants).

-

δ 110-135: Other aromatic carbons.

-

δ 60-65: Benzylic carbon (CH₂OH).

-

δ 15-20: Methyl carbon.

IR (KBr, cm⁻¹):

-

3200-3500 (broad): O-H stretching vibration of the hydroxyl group.[10]

-

2850-3000: C-H stretching vibrations of the alkyl and aromatic groups.

-

1500-1600: C=C stretching vibrations of the aromatic ring.

-

1100-1300: C-F stretching vibrations.

-

1000-1100: C-O stretching vibration.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation from the corresponding aldehyde, coupled with the diverse reactivity of its benzylic hydroxyl group, makes it an attractive intermediate for the synthesis of complex molecules. The strategic placement of two fluorine atoms and a methyl group on the phenyl ring provides a unique combination of electronic and steric properties that are highly sought after in the design of new pharmaceuticals and advanced materials. The detailed protocols and application examples provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important fluorinated building block.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (3,4-Difluoro-5-methylphenyl)methanol. Retrieved from [Link]

-

Pashko, M., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2,4-difluoroaniline.

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8F2O, 1 gram. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

- Google Patents. (n.d.). Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.

-

Acta Physico-Chimica Sinica. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved from [Link]

Sources

- 1. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]